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molecular formula C7H4BrFO2 B119003 4-Bromo-3-fluorobenzoic acid CAS No. 153556-42-4

4-Bromo-3-fluorobenzoic acid

Cat. No. B119003
M. Wt: 219.01 g/mol
InChI Key: RMYOGXPGIDWJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06358985B1

Procedure details

4-Bromo-3-fluorotoluene(40.0 g, 0.212 mol) was heated at 90° C. in H2O (200 mL) and pyridine (200 mL) with mechanical stirring under Ar. Potassium permanganate (KMnO4) (67 g, 0.424 mol) was added portionwise over 3 h. After 4 h, an HPLC of a filtered sample indicated 50% conversion to the acid. An additional 30 g of KMnO4 was added and heating continued overnight. HPLC indicated 81% conversion. Further KMnO4 was added portionwise with reaction monitoring by HPLC until >95% conversion was obtained. The reaction mixture was filtered through Celite, the filter pad washed with H2O, aq NaOH and EtOH. The filtrate was concentrated to a small volume, then partitioned between 3N NaOH solution and diethyl ether. The aqueous basic layer was separated, cooled in an ice-H2O bath and acidified slowly with 6N HCl solution to precipitate the white solid product. This was collected by suction filtration and dried at 40° C. in a vacuum oven overnight to give the title compound. mp 190-192° C.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
67 g
Type
reactant
Reaction Step Three
Name
Quantity
30 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[F:9].N1C=CC=CC=1.[Mn]([O-])(=O)(=O)=[O:17].[K+].[OH2:22]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:17])=[O:22])=[CH:4][C:3]=1[F:9] |f:2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C)F
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
67 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Four
Name
Quantity
30 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was obtained
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
WASH
Type
WASH
Details
the filter pad washed with H2O, aq NaOH and EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a small volume
CUSTOM
Type
CUSTOM
Details
partitioned between 3N NaOH solution and diethyl ether
CUSTOM
Type
CUSTOM
Details
The aqueous basic layer was separated
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-H2O bath
CUSTOM
Type
CUSTOM
Details
to precipitate the white solid product
FILTRATION
Type
FILTRATION
Details
This was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
dried at 40° C. in a vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)O)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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